Cyclopenta[c]pyrrole-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta[c]pyrrole-1-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopenta[c]pyrrole-1-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the chlorination of an imine, basic elimination, sulfonation, cyanation, and acid hydrolysis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[c]pyrrole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Cyclopenta[c]pyrrole-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of cyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Cyclopenta[c]pyrrole-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopenta[c]pyrrole-1,2-dicarboxylic acid: This compound has an additional carboxyl group, which may alter its reactivity and applications.
This compound, 2,4,5,6-tetrahydro-, methyl ester:
The uniqueness of this compound lies in its specific ring structure and the versatility of its chemical reactions, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H5NO2 |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
cyclopenta[c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H5NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h1-4H,(H,10,11) |
InChI Key |
QKELGOQKYRKEDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C2=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.